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Executive Summary

ODM-207 is a potent, orally bioavailable, and selective pan-inhibitor of the Bromodomain and
Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Structurally
distinct from benzodiazepine-like BET inhibitors such as JQ1, ODM-207 has demonstrated
significant anti-tumor activity in a range of preclinical cancer models, including hematological
malignancies, prostate cancer, and breast cancer.[1][3][4] Its mechanism of action involves the
disruption of chromatin remodeling and the downregulation of key oncogenic drivers, most
notably c-Myc.[4] A first-in-human Phase 1 clinical trial (NCT03035591) has established its
safety profile and pharmacokinetic properties in patients with selected solid tumors, identifying
a maximum tolerated dose and highlighting a narrow therapeutic window.[1][5][6] This guide
provides an in-depth overview of the technical data and methodologies associated with the
preclinical and clinical evaluation of ODM-207.

Core Mechanism of Action

BET proteins are epigenetic readers that bind to acetylated lysine residues on histones,
recruiting transcriptional machinery to promote the expression of genes involved in cell
proliferation and survival.[2] ODM-207 competitively binds to the acetylated lysine recognition
motifs within the bromodomains of BET proteins, effectively preventing their interaction with
chromatin.[1] This displacement of BET proteins from gene promoter and enhancer regions
leads to the transcriptional repression of key oncogenes.[1] A primary and well-documented
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downstream effect of ODM-207 is the potent downregulation of c-Myc transcription, a critical

driver in many human cancers.[4]

The following diagram illustrates the core signaling pathway inhibited by ODM-207.
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Caption: Mechanism of ODM-207 action in the cell nucleus.

Quantitative Data
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The following tables summarize the available quantitative data for ODM-207, covering its

biochemical potency, cellular activity, and clinical pharmacokinetics.

ble 1: Biochemical and Cellul .

Parameter Target/Assay Value Source
ICso BRD4 <1pM [7]

DNA Damage
ICso0 2.12 uM [3]

Response (DDR)

Note: Detailed binding affinities (Ki) and ICso values for individual BET bromodomains (BRD2,

BRD3, BRDT) and against a broader panel of non-BET bromodomains are not publicly

available but preclinical studies describe ODM-207 as a "highly potent pan-BET inhibitor" with

"minimal cross-reactivity".[1][2]

Table 2: Phase 1 Clinical Pharmacokinetics

(NCT03035591)
Parameter Condition Value Source
Maximum Tolerated Oral dail > malk (5176]
ral, once dai m
Dose (MTD) Y 9
Time to Peak
] N/A 2 - 6 hours [2][5]
Concentration (Tmax)
1.5-fold higher under
Exposure (AUCo-24) Fed vs. Fasted - [2][5]
fed conditions

Metabolism Primary Metabolite Demethylation product  [2][5]
Metabolite/Parent

, Day 1 0.1-0.2 [2][5]
Ratio (AUCo-t)
Metabolite/Parent

_ Day 15 0.1-05 [2][5]
Ratio (AUCo-t)

Experimental Protocols
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Detailed methodologies for key experiments cited in the evaluation of ODM-207 are provided
below. These represent standard industry protocols that can be adapted for specific studies.

Cell Viability / Antiproliferation Assay

This protocol is based on standard tetrazolium reduction assays (e.g., MTT) or ATP-based
luminescence assays used to determine the ICso of ODM-207 in cancer cell lines.

1. Cell Seeding
Seed cancer cells (e.g., 22Rv1, MCF-7)
in 96-well plates.

2. Compound Treatment
Treat cells with serial dilutions of ODM-207.
Include DMSO vehicle control.

l

3. Incubation
Incubate plates for a defined period
(e.g., 72-96 hours) at 37°C, 5% COa.

;

4. Viability Reagent Addition
Add viability reagent (e.g., MTT, CellTiter-Glo).

5. Signal Measurement
Measure absorbance or luminescence
using a plate reader.

6. Data Analysis
Normalize data to vehicle control and calculate
ICso0 using non-linear regression.

Click to download full resolution via product page

Caption: Workflow for a typical cell viability assay.
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Methodology:

e Cell Culture: Culture human prostate (e.g., 22Rv1, VCaP) or breast (e.g., MCF-7) cancer
cells in appropriate media (e.g., RPMI-1640 or DMEM with 10% FBS).

e Seeding: Plate cells in 96-well microplates at a density of 2,000-10,000 cells per well and
allow them to adhere overnight.

o Treatment: Prepare a serial dilution of ODM-207 in culture medium. Replace the existing
medium with the drug-containing medium. Include wells with medium containing the vehicle
(DMSO) as a negative control.

 Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified 5% CO:2
atmosphere.

e Quantification (ATP-based Assay Example):

o

Equilibrate the plate to room temperature for 30 minutes.

[¢]

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well.

[¢]

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[e]

Record luminescence using a plate reader.

e Analysis: Convert raw luminescence units to percentage of viability relative to the DMSO-

treated control wells. Plot the results as a dose-response curve and determine the 1Cso value

using appropriate software (e.g., GraphPad Prism).

Western Blot for Target Protein Modulation

This protocol is used to detect changes in the expression of key proteins like c-Myc and ERa
following treatment with ODM-207.

Methodology:
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e Cell Treatment: Seed cells (e.g., 22Rv1 for c-Myc, MCF-7 for ERa) in 6-well plates. Treat
with ODM-207 at specified concentrations (e.g., 100 nM, 500 nM) or DMSO for a set time
(e.g., 24-48 hours).

» Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with
protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Denature 20-40 pg of protein per sample and separate by size using SDS-
polyacrylamide gel electrophoresis.

o Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

o Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

e Antibody Incubation: Incubate the membrane with a primary antibody specific for the target
protein (e.g., anti-c-Myc, anti-ERa) overnight at 4°C. Also, probe a separate membrane or
the same stripped membrane with an antibody for a loading control (e.g., anti-Actin, anti-
GAPDH).

e Secondary Antibody: Wash the membrane with TBST and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

o Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and
visualize the protein bands using a chemiluminescence imaging system. Densitometry
analysis can be used to quantify changes in protein levels relative to the loading control.

In Vivo Xenograft Tumor Model

This protocol describes a subcutaneous xenograft model, such as the 22Rv1 prostate cancer
model, to evaluate the in vivo efficacy of ODM-207.[4]

Methodology:
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o Cell Preparation: Harvest 22Rv1 prostate cancer cells during their exponential growth phase.
Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a
concentration of approximately 3-7 x 107 cells/mL.

» Implantation: Subcutaneously inject 100 uL of the cell suspension (containing 3-7 x 10° cells)
into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or NSG).

e Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When
tumors reach a palpable volume (e.g., 100-200 mm3), randomize the animals into treatment
and control groups.

o Treatment Administration: Administer ODM-207 orally, once daily, at the desired dose levels
(e.qg., 10 mg/kg, 25 mg/kg). The control group receives the vehicle solution.

e Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor
volume (Volume = 0.5 x Length x Width?). Monitor animal body weight and overall health as
indicators of toxicity.

« Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in
the control group reach a specified maximum size. Euthanize the animals and excise the
tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

Mandatory Visualizations
Context-Dependent Signaling Pathways

ODM-207's effects are context-dependent. In prostate cancer, it primarily targets the c-Myc
oncogene. In estrogen receptor-positive (ER+) breast cancer, it affects both c-Myc and the ERa
signaling axis.
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Caption: Context-dependent signaling effects of ODM-207.

Clinical Trial Workflow (Phase 1)

The first-in-human study of ODM-207 followed a standard Phase 1 dose-escalation design to
determine safety and the MTD.
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Caption: Workflow of the Phase 1 clinical trial for ODM-207.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3028270#0dm-207-as-a-selective-bet-bromodomain-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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